5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Brand Name:
Vulcanchem
CAS No.:
296272-49-6
VCID:
VC0412328
InChI:
InChI=1S/C19H15NOS/c21-19(18-10-5-13-22-18)20-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)20/h1-10,13H,11-12H2
SMILES:
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CS4
Molecular Formula:
C19H15NOS
Molecular Weight:
305.4g/mol
5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
CAS No.: 296272-49-6
Main Products
VCID: VC0412328
Molecular Formula: C19H15NOS
Molecular Weight: 305.4g/mol
CAS No. | 296272-49-6 |
---|---|
Product Name | 5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine |
Molecular Formula | C19H15NOS |
Molecular Weight | 305.4g/mol |
IUPAC Name | 5,6-dihydrobenzo[b][1]benzazepin-11-yl(thiophen-2-yl)methanone |
Standard InChI | InChI=1S/C19H15NOS/c21-19(18-10-5-13-22-18)20-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)20/h1-10,13H,11-12H2 |
Standard InChIKey | QTAPJIVTMNOFSG-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CS4 |
Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CS4 |
PubChem Compound | 573782 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume